

An In-depth Technical Guide to L-Methionylglycine: Structure, Properties, and Experimental Protocols

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Compound of Interest

Compound Name: *L-Methionylglycine*

Cat. No.: *B1674967*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Methionylglycine (Met-Gly) is a dipeptide composed of the essential amino acid L-methionine and the simplest amino acid, glycine. As a product of protein metabolism, it plays a role in nutrient uptake and utilization.^[1] This technical guide provides a comprehensive overview of the structure, chemical properties, and relevant experimental methodologies for the study of **L-Methionylglycine**, aimed at researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Chemical Structure and Properties

L-Methionylglycine is formed through a peptide bond between the carboxyl group of L-methionine and the amino group of glycine. Its structure is characterized by the presence of a thioether group in the methionine side chain, which can be susceptible to oxidation.

Table 1: Chemical Identifiers and Physical Properties of **L-Methionylglycine**

Property	Value	Source
IUPAC Name	2-[[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]acetic acid	[2][3][4]
Synonyms	Met-Gly, L-Met-Gly, H-Met-Gly-OH	[2]
CAS Number	14486-03-4	
Molecular Formula	C ₇ H ₁₄ N ₂ O ₃ S	
Molecular Weight	206.27 g/mol	
Appearance	White to off-white powder	
Melting Point	211-212 °C (decomposes)	
Solubility	Slightly soluble in water. Practically insoluble in ethanol.	

Table 2: Predicted Physicochemical Properties of **L-Methionylglycine**

Property	Value	Source
pKa (Strongest Acidic)	3.78	
pKa (Strongest Basic)	8.42	
LogP	-3.3	
Water Solubility	10.1 g/L	

Experimental Protocols

Synthesis of L-Methionylglycine via Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the most common method for the chemical synthesis of peptides. The following is a detailed protocol for the synthesis of **L-Methionylglycine** using

Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Wang resin.

1. Resin Preparation:

- Swell Fmoc-Gly-Wang resin in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.
- Wash the resin with DMF (3 times).

2. Fmoc Deprotection:

- Treat the resin with 20% piperidine in DMF for 5 minutes.
- Drain the solution and repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc protecting group from glycine.
- Wash the resin thoroughly with DMF (5 times) and then with dichloromethane (DCM) (3 times) to remove residual piperidine.

3. Coupling of Fmoc-L-Methionine:

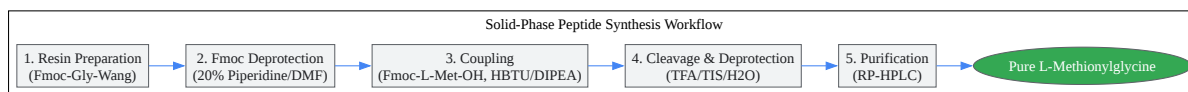
- In a separate vial, dissolve Fmoc-L-methionine (3 equivalents relative to the resin loading) and a coupling agent such as HBTU (2.9 equivalents) in DMF.
- Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution to activate it.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for 2-4 hours at room temperature to ensure complete coupling.
- Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates a complete reaction.
- Wash the resin with DMF (5 times) and DCM (3 times).

4. Cleavage from the Resin and Deprotection of Side Chains:

- Wash the peptide-resin with DCM and dry it under vacuum.
- Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v). TIS is included as a scavenger to protect the methionine side chain.
- Add the cleavage cocktail to the resin and gently agitate for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Wash the resin with a small amount of TFA and combine the filtrates.
- Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
- Centrifuge to pellet the peptide and decant the ether.
- Wash the peptide pellet with cold diethyl ether and dry under vacuum.

5. Purification of **L-Methionylglycine**:

- Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water or a water/acetonitrile mixture).
- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
- Use a linear gradient of acetonitrile in water, both containing 0.1% TFA.
- Monitor the elution profile at 210-220 nm.
- Collect the fractions containing the pure **L-Methionylglycine**.
- Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
- Lyophilize the pure fractions to obtain **L-Methionylglycine** as a white powder.



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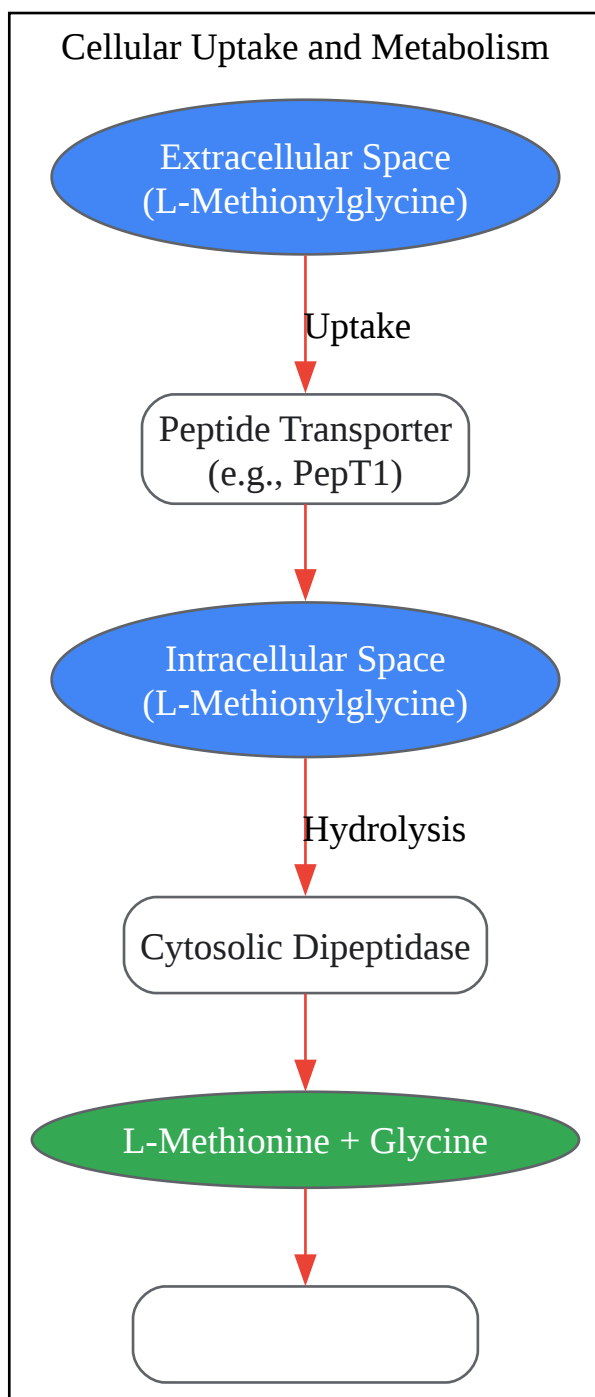
Caption: Solid-Phase Synthesis of **L-Methionylglycine**.

Biological Role and Metabolism

L-Methionylglycine, as a dipeptide, is primarily involved in protein metabolism. It can be absorbed by intestinal cells through peptide transporters and subsequently hydrolyzed into its constituent amino acids, L-methionine and glycine, by intracellular peptidases. These amino acids then enter their respective metabolic pathways.

Dipeptide Uptake and Hydrolysis

The uptake of dipeptides like **L-Methionylglycine** into cells is a crucial step in protein digestion and absorption. This process is generally mediated by proton-coupled peptide transporters (PepT). Once inside the cell, dipeptidases cleave the peptide bond, releasing the free amino acids.



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